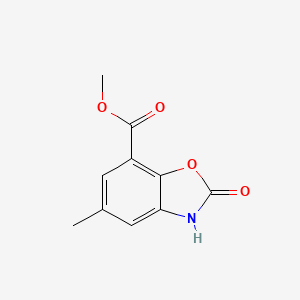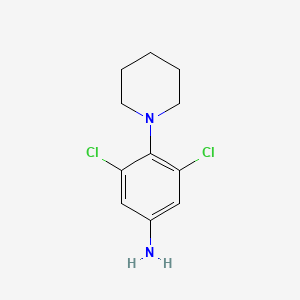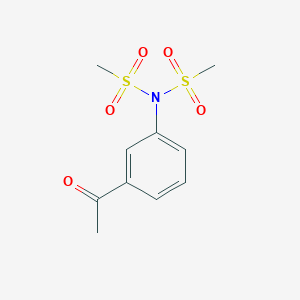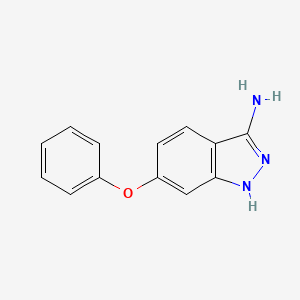
6-Phenoxy-1H-indazol-3-amine
説明
6-Phenoxy-1H-indazol-3-amine is a compound used for research purposes. It has been found to exhibit potent anti-proliferative activity . The compound is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 6-Phenoxy-1H-indazol-3-amine derivatives involves simple and well-known chemical reactions . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 6-aminoindazole derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material .Molecular Structure Analysis
The molecular formula of 6-Phenoxy-1H-indazol-3-amine is C13H11N3O. The InChI code is 1S/C13H11N3O/c14-13-11-7-6-10 (8-12 (11)15-16-13)17-9-4-2-1-3-5-9/h1-8H, (H3,14,15,16) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Phenoxy-1H-indazol-3-amine derivatives include acetylation and reductive amination . The compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .Physical And Chemical Properties Analysis
The molecular weight of 6-Phenoxy-1H-indazol-3-amine is 225.25 g/mol. More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Antiproliferative Activity
Indazole derivatives have been observed to possess significant antiproliferative activity. Compounds like 3-amino-1H-indazole-1-carboxamides show promising cell growth inhibition in various neoplastic cell lines, indicating potential applications in cancer treatment strategies .
Tyrosine Kinase Inhibition
The 1H-indazole-3-amine structure serves as an effective hinge-binding fragment in tyrosine kinase inhibitors. For instance, Linifanib utilizes this structure to bind with the hinge region of tyrosine kinase, highlighting its role in the design of antitumor agents .
Anticancer Agents
Novel 6-substituted aminoindazole derivatives, which include modifications at the 6-position similar to “6-Phenoxy-1H-indazol-3-amine”, have been synthesized and evaluated for their anticancer properties. These compounds exhibit potent activity against various cancer cell lines .
Enzymatic Inhibition
Some indazole-containing compounds have shown to be effective inhibitors of enzymes like FGFR1. Derivatives with modifications at the 6-position have demonstrated good enzymatic inhibition and anti-proliferative activity .
IDO1 Protein Expression Suppression
Certain indazole derivatives have been found to suppress the expression of IDO1 protein, which is involved in immune response and cancer metabolism. This suggests potential applications in immunotherapy and cancer treatment .
作用機序
Target of Action
The primary target of 6-Phenoxy-1H-indazol-3-amine is the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis, which is a process of programmed cell death. By interacting with these targets, 6-Phenoxy-1H-indazol-3-amine can influence cell survival and death, making it a potential candidate for cancer treatment .
Mode of Action
6-Phenoxy-1H-indazol-3-amine interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the Bcl2 family members and the p53/MDM2 pathway, leading to changes in cell apoptosis . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The affected pathways of 6-Phenoxy-1H-indazol-3-amine are those involving the Bcl2 family members and the p53/MDM2 pathway . These pathways are critical for regulating cell apoptosis and survival. When 6-Phenoxy-1H-indazol-3-amine inhibits these targets, it disrupts these pathways, leading to increased cell apoptosis . The downstream effects of this disruption could potentially include reduced tumor growth and size in cancer treatment.
Pharmacokinetics
Its molecular weight is 22525 , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 6-Phenoxy-1H-indazol-3-amine’s action primarily involve increased cell apoptosis . This is due to its inhibition of the Bcl2 family members and the p53/MDM2 pathway . In cellular studies, 6-Phenoxy-1H-indazol-3-amine has shown promising antitumor activity, with a notable inhibitory effect against the K562 cell line .
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
特性
IUPAC Name |
6-phenoxy-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-13-11-7-6-10(8-12(11)15-16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGGTGTXHAAHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenoxy-1H-indazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421580.png)
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine](/img/structure/B1421582.png)
![3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1421583.png)
![Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate](/img/structure/B1421584.png)
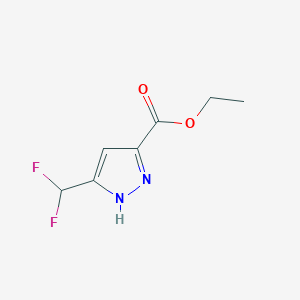
![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B1421587.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide](/img/structure/B1421589.png)
![4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421592.png)

